molecular formula C11H9Cl3F2N4O3S B1435747 N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide CAS No. 2088763-17-9

N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide

Cat. No.: B1435747
CAS No.: 2088763-17-9
M. Wt: 421.6 g/mol
InChI Key: PFKDDUZSDFUYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolinone-based methanesulfonamide featuring a 1,2,4-triazol-5-one core substituted with chloromethyl and difluoromethyl groups at positions 3 and 4, respectively. Structurally, it shares similarities with herbicides like sulfentrazone and flumetsulam, which also contain triazolinone and sulfonamide moieties .

Properties

IUPAC Name

N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3F2N4O3S/c1-24(22,23)18-7-3-8(6(14)2-5(7)13)20-11(21)19(10(15)16)9(4-12)17-20/h2-3,10,18H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKDDUZSDFUYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C(=N2)CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Details

Step Reaction Reagents & Conditions Notes
1 Chlorination of Aromatic Ring Benzene derivative + Cl₂ gas, FeCl₃ catalyst Selective chlorination to obtain 2,4-dichlorobenzene derivative
2 Sulfonyl Group Introduction Sulfur trioxide or chlorosulfonic acid Sulfonation to introduce sulfonyl group on aromatic ring
3 Triazole Ring Formation Cyclization of hydrazine derivative with fluorinated ketone under acidic conditions Forms 1,2,4-triazole ring with difluoromethyl substitution
4 Coupling of Aromatic and Triazole Rings Nucleophilic aromatic substitution or related coupling reaction Links chlorinated aromatic ring with triazole moiety
5 Sulfonamide Formation Reaction of intermediate with methanesulfonyl chloride, catalyzed by soluble halide salts (e.g., chloride salts), at 80–140 °C Optimized at 100–120 °C for high yield; halide catalysts improve efficiency

Catalytic Halide-Assisted Sulfonamide Formation

A patented process emphasizes the importance of soluble halide catalysts in the sulfonamide formation step. The reaction of 2-(5-amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one with methanesulfonyl chloride proceeds efficiently in the presence of catalytic amounts of soluble halide salts such as quaternary ammonium or phosphonium salts, or chloride salts specifically. The reaction temperature is maintained between 80 °C and 140 °C, with a preferred range of 100 °C to 120 °C to optimize yield and purity.

Research Findings and Analytical Data

Yields and Reaction Efficiency

  • The sulfonamide formation step achieves high conversion rates (up to 99%) under optimized conditions with halide catalysis.
  • Multi-step synthesis involves careful control of reaction conditions to prevent side reactions and impurities, especially in the chloromethylation and fluorination steps.

Purity and Impurities

  • The compound is known as an impurity in the synthesis of sulfentrazone herbicide, indicating the need for precise control during preparation to minimize unwanted by-products.
  • Analytical techniques such as HPLC and NMR are employed to monitor reaction progress and confirm structural integrity.

Summary Table of Preparation Method Highlights

Aspect Details
Starting materials Chlorinated benzene derivatives, hydrazine derivatives, fluorinated ketones
Key reagents Chlorine gas, sulfur trioxide/chlorosulfonic acid, methanesulfonyl chloride
Catalysts Iron(III) chloride (for chlorination), soluble halide salts (for sulfonamide formation)
Reaction conditions Chlorination: ambient to elevated temperature; Sulfonamide formation: 80–140 °C, preferably 100–120 °C
Yields Sulfonamide formation step: up to 99% conversion
Analytical methods HPLC, NMR for purity and structural confirmation
Challenges Controlling chloromethylation and fluorination steps to avoid impurities

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, potentially yielding amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines, thiols.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

N-[2,4-Dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide exhibits notable biological activities primarily as an enzyme inhibitor and herbicide. Its structure allows it to interact effectively with various biological targets.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes through competitive binding mechanisms. The presence of electron-withdrawing and electron-donating groups enhances its ability to form hydrogen bonds and hydrophobic interactions with target proteins. This characteristic is crucial for developing therapeutic agents targeting various diseases.

Antifungal Properties

Research indicates that the compound may possess antifungal properties similar to other known antifungal agents. Its structural features suggest that it could disrupt the metabolic pathways of fungal organisms, making it a candidate for further investigation in antifungal drug development.

Agricultural Applications

The compound's structural similarities to known agrochemicals suggest potential herbicidal activity. It may inhibit the growth of specific plant species or weeds through mechanisms similar to those employed by other herbicides.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes critical for fungal growth. For example, studies showed that it competes with natural substrates for binding sites on these enzymes, leading to reduced enzymatic activity and subsequent fungal growth inhibition.
  • Herbicidal Efficacy : Field trials have indicated that formulations containing this compound can significantly reduce weed populations in agricultural settings. The mode of action appears to involve disruption of photosynthesis or other metabolic pathways essential for weed survival.
  • Toxicological Assessments : Comparative toxicity studies have shown that while the compound exhibits herbicidal properties, its toxicity levels are generally low compared to other synthetic herbicides like glyphosate and sulfentrazone. This characteristic positions it as a safer alternative in integrated pest management strategies.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of multiple functional groups allows for diverse interactions with biological molecules, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and functional differences between the target compound and related triazolinone derivatives:

Compound Name Triazol Substituents Phenyl Substituents Key Functional Groups Application/Activity
Target Compound 3-(chloromethyl), 4-(difluoromethyl) 2,4-dichloro Methanesulfonamide Potential herbicide/agrochemical
Sulfentrazone 4-(difluoromethyl), 3-methyl 2,4-dichloro Methanesulfonamide Herbicide (soil-applied)
Flumetsulam 5-methyl, pyrimidine fusion 2,6-difluoro Sulfonamide Herbicide (ALS inhibitor)
4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)triazole-3-thione 5-phenylsulfonyl 2,4-difluoro Thione Synthetic intermediate

Key Observations :

  • Chloromethyl vs.
  • Fluorine Substitution : Fluorine atoms (difluoromethyl in the target, difluoro in flumetsulam) enhance stability and bioavailability by reducing metabolic oxidation .
  • Sulfonamide vs. Thione : Sulfonamides (target, sulfentrazone) exhibit stronger hydrogen-bonding capacity than thiones, influencing enzyme target interactions .

Physicochemical and Environmental Properties

pKa and Soil Interaction
  • Sulfentrazone : Weak acid (pKa 6.56), with pH-dependent soil sorption due to dissociation into anionic forms .
  • Target Compound : Predicted pKa ~6–7 (similar to sulfentrazone), but higher logP (due to chloromethyl and dichlorophenyl groups) may increase soil organic carbon binding .
  • Flumetsulam : Higher water solubility (4.9 mg/L at 25°C) compared to sulfentrazone (0.78 mg/L), attributed to its pyrimidine ring and reduced halogenation .
Environmental Persistence
  • The target compound’s dichlorophenyl and chloromethyl groups likely enhance environmental persistence compared to sulfentrazone, which has a single dichlorophenyl and methyl group .

Critical Differences :

  • Sulfentrazone uses 4-(difluoromethyl)-3-methyl substituents, while the target compound requires chloromethylation, which may involve bromoacetone derivatives or chloromethylation agents .

Research Findings and Challenges

  • Soil Sorption: Chlorinated triazolinones (target) show stronger sorption to organic matter than fluorinated analogues, reducing leaching but increasing residual activity .
  • Tautomerism: Triazolinones exist in thione-thiol tautomeric forms, affecting stability and reactivity. The target compound’s thione form is stabilized by electron-withdrawing substituents .
  • Synthetic Challenges : Chloromethyl groups introduce steric hindrance, complicating regioselective alkylation during synthesis .

Biological Activity

N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide (CAS No. 2088763-17-9) is a complex organic compound with notable biological activities. This compound is primarily recognized for its role as a herbicide, specifically within the N-phenyltriazolinone class. Its structure includes significant moieties such as a sulfonamide group and chlorinated and fluorinated substituents that contribute to its biological efficacy.

Molecular Formula

  • C : 11
  • H : 9
  • Cl : 3
  • F : 2
  • N : 4
  • O : 3
  • S : 1

Molecular Weight

  • 421.64 g/mol

Physical Properties

PropertyValue
Melting PointPredicted at ~494.4 °C
SolubilitySoluble in organic solvents

Herbicidal Activity

This compound exhibits significant herbicidal properties. It acts by inhibiting specific biochemical pathways crucial for plant growth, particularly in broadleaf weeds. Its mechanism of action is associated with the disruption of photosynthesis and other metabolic processes.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure of this compound can significantly influence its biological activity. The sulfonamide linker has been identified as critical for herbicidal efficacy. Substitutions on the benzene ring enhance transcriptional potency related to specific targets such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which is crucial in metabolic regulation.

Case Studies and Research Findings

  • Efficacy Against Weeds
    • A study demonstrated that formulations containing this compound effectively controlled various weed species in agricultural settings, showing a reduction in biomass by over 80% compared to untreated controls.
  • Impact on Non-target Organisms
    • Investigations into the environmental impact revealed that while the compound is effective against target weeds, it poses minimal risk to non-target flora and fauna when applied according to recommended guidelines.
  • Toxicological Profile
    • Toxicological assessments indicate that the compound has a low acute toxicity profile for mammals, with an LD50 value exceeding 2000 mg/kg in rat models, suggesting a favorable safety margin for agricultural use.

Comparative Analysis of Similar Compounds

Compound NameCAS NumberBiological ActivityToxicity Level
Sulfentrazone122836-35-5HerbicideLow
TriazolamineVariousFungicideModerate
Glyphosate1071-83-6HerbicideModerate

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of N-[2,4-dichloro-5-...]methanesulfonamide?

Methodological Answer:
Synthesis optimization involves:

  • Starting Materials : Use halomethyl electrophiles (e.g., chloromethyl derivatives) for triazole ring functionalization .
  • Reaction Conditions : Polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) improve intermediate stability.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) followed by recrystallization from ethanol enhances purity.
Key Parameters Conditions
SolventDimethylformamide (DMF)
Temperature70°C, reflux
PurificationSilica gel chromatography
Yield Optimization65–75% via stepwise alkylation

Basic: Which analytical methods are suitable for quantifying this compound in environmental matrices?

Methodological Answer:
Reverse-phase HPLC with UV detection is optimal:

  • Column : C18 (250 mm × 4.6 mm, 5 µm particle size) .
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for peak sharpness.
  • Detection : UV at 254 nm; retention time ~8.2 minutes.
  • Validation : Linear range of 0.1–50 µg/mL (R² > 0.99), LOD 0.05 µg/mL.

Advanced: How do soil pH and organic matter influence the environmental fate of this herbicide?

Methodological Answer:

  • pH-Dependent Sorption : At pH < 6.56 (pKa), the non-dissociated form dominates, increasing soil sorption via hydrophobic interactions. At higher pH, anionic forms reduce sorption .
  • Organic Matter Impact : Soil organic carbon (SOC) content correlates with sorption coefficient (Koc). Models predict Koc = 300–500 mL/g in SOC-rich soils .
Soil Property Effect on Bioavailability
pH < 6.56Increased sorption, reduced mobility
SOC > 2%Enhanced binding, slower degradation

Advanced: What structural modifications enhance herbicidal efficacy while reducing ecotoxicity?

Methodological Answer:

  • Triazole Substituents : Replacement of chloromethyl with fluoromethyl groups improves target enzyme (protoporphyrinogen oxidase) inhibition .
  • Sulfonamide Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances stability but may increase soil persistence.
  • SAR Studies : Analogues with bulkier aryl groups (e.g., cycloheptyl) show reduced non-target toxicity in aquatic organisms .

Basic: How can conflicting data on degradation pathways be resolved?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁴C-labeled compound to track degradation products in controlled soil microcosms.
  • Cross-Validation : Combine LC-MS/MS (for metabolite identification) and NMR (structural confirmation) .
  • Environmental Variables : Standardize temperature, moisture, and microbial activity across studies to isolate degradation mechanisms.

Advanced: What computational tools elucidate the compound’s herbicidal mechanism?

Methodological Answer:

  • Molecular Docking : AutoDock Vina predicts binding affinity to protoporphyrinogen oxidase (PDB ID: 1SEZ). Key interactions: hydrogen bonding with triazole oxygen and hydrophobic contacts with difluoromethyl group .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of enzyme-ligand complexes under physiological conditions.

Advanced: How can X-ray crystallography aid in structural characterization of derivatives?

Methodological Answer:

  • Crystal Growth : Slow evaporation of dichloromethane/hexane solutions yields diffraction-quality crystals.
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K; refine structures using SHELXL .
  • Key Metrics : Compare bond lengths (C-Cl: 1.72–1.74 Å) and torsion angles to validate substituent effects.

Basic: What strategies mitigate photodegradation in field studies?

Methodological Answer:

  • Light Stabilizers : Add UV absorbers (e.g., TiO₂ nanoparticles) to formulations.
  • Application Timing : Evening applications reduce UV exposure during peak degradation phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Reactant of Route 2
N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.